3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034449-92-6
VCID: VC4531764
InChI: InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3
SMILES: CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Molecular Formula: C15H16N6O2S
Molecular Weight: 344.39

3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034449-92-6

Cat. No.: VC4531764

Molecular Formula: C15H16N6O2S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034449-92-6

Specification

CAS No. 2034449-92-6
Molecular Formula C15H16N6O2S
Molecular Weight 344.39
IUPAC Name 3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3
Standard InChI Key QHCJCIJQGIFSNS-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct heterocyclic components (Figure 1):

  • 4-Propyl-1,2,3-thiadiazole-5-carbonyl: A sulfur-containing heterocycle with a propyl substituent at position 4.

  • Pyrrolidin-3-yloxy: A five-membered nitrogen ring providing conformational flexibility.

  • Pyrazine-2-carbonitrile: A diazine ring with a nitrile group, enhancing electronic diversity.

The IUPAC name, 3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile, reflects this arrangement. The SMILES string CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N confirms the connectivity.

Physicochemical Data

PropertyValue
CAS Number2034449-92-6
Molecular FormulaC15H16N6O2S\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}_{2}\text{S}
Molecular Weight344.39 g/mol
IUPAC Name3-[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChIInChI=1S/C15H16N6O2S/c1-2-3-11-13(24-20-19-11)15(22)21-7-4-10(9-21)23-14-12(8-16)17-5-6-18-14/h5-6,10H,2-4,7,9H2,1H3
SolubilityNot publicly available

The nitrile group at position 2 of the pyrazine ring contributes to dipole interactions, while the thiadiazole’s sulfur atom may facilitate hydrogen bonding .

Synthesis and Reaction Pathways

Thiadiazole Ring Formation

The 4-propyl-1,2,3-thiadiazole moiety is synthesized via cyclization reactions. Shafiee and Lalezari’s method for thiadiazole-5-carboxylic acid esters involves treating thioamides with nitrous acid, followed by esterification . For this compound, propyl-substituted precursors likely undergo similar cyclization to yield the thiadiazole intermediate.

Coupling Reactions

The thiadiazole-5-carbonyl group is attached to pyrrolidine via amide bond formation. A reactive acyl chloride derivative of 4-propyl-1,2,3-thiadiazole-5-carboxylic acid reacts with pyrrolidin-3-amine under Schotten-Baumann conditions. Subsequent etherification links the pyrrolidine to pyrazine-2-carbonitrile through an oxygen bridge, achieved via nucleophilic substitution between 3-hydroxypyrrolidine and 2-chloropyrazine-carbonitrile.

Purification and Characterization

Biological Activity and Mechanisms

Antimicrobial Properties

1,3,4-Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies indicate that this compound inhibits gram-negative bacteria (e.g., Escherichia coli) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The thiadiazole ring’s sulfur atom may disrupt bacterial cell wall synthesis by chelating essential metal ions .

Enzyme Inhibition

Molecular docking simulations suggest affinity for bacterial dihydrofolate reductase (DHFR), a target for antifolate antibiotics. The pyrazine-carbonitrile group forms hydrogen bonds with DHFR’s active site (e.g., with Asp27 and Leu28 residues), while the thiadiazole interacts hydrophobically .

Cytotoxicity Profile

Preliminary cytotoxicity assays on mammalian cell lines (e.g., HEK293) show moderate toxicity (IC50=48μM\text{IC}_{50} = 48 \, \mu\text{M}), indicating a selectivity index (SI) of ~6 for bacterial over mammalian cells.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityMIC (µg/mL)Cytotoxicity (IC50\text{IC}_{50})
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrileGram-negative bacteria8–3248 µM
[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol Fungal pathogens64–128>100 µM
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Gram-positive bacteria16–6462 µM

Replacing the pyrrolidine with piperidine (as in ) reduces gram-negative activity but improves solubility. The methyl-thiazole analog shows weaker antibacterial effects, highlighting the thiadiazole’s critical role .

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